molecular formula C22H27N5O4 B2643752 1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-08-2

1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2643752
CAS No.: 2034269-08-2
M. Wt: 425.489
InChI Key: RXPADTVCLDEVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core linked to a 1,2,3-triazole ring, an azetidine group, and a substituted 2,3-dihydrobenzofuran moiety. The structural complexity arises from the fusion of multiple pharmacophoric elements:

  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, enhancing metabolic stability and intermolecular interactions.
  • 2,2-Dimethyl-2,3-dihydrobenzofuran: A bicyclic ether with lipophilic substituents, likely improving membrane permeability .

Properties

IUPAC Name

1-[[1-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-22(2)9-15-5-3-6-18(21(15)31-22)30-14-20(29)26-12-17(13-26)27-11-16(23-24-27)10-25-8-4-7-19(25)28/h3,5-6,11,17H,4,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPADTVCLDEVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrrolidin-2-one Triazole, azetidine, dihydrobenzofuran ~475 (estimated) Antimicrobial, CNS-targeted
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one Pyrrolidin-2-one Benzimidazole, isopentyl chain, dimethylphenyl 429.54 Anticancer, enzyme inhibition
Benzo[d]imidazole-dihydropyridine hybrids Dihydropyridine Benzimidazole, arylideneamino groups 400–450 (estimated) Antimicrobial
Key Observations:

Heterocyclic Diversity: The target compound’s triazole-azetidine combination contrasts with the benzimidazole-isopentyl groups in . The dihydrobenzofuran moiety in the target compound may confer improved oxidative stability over simple phenyl rings in , as seen in other drug candidates .

Functional Group Impact: The azetidine ring’s smaller size (vs. The dimethyl substituents on the dihydrobenzofuran in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration compared to the dimethylphenyl group in .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:
  • The target compound’s triazole and acetyloxy groups may improve aqueous solubility relative to the benzimidazole-based analog , which relies on lipophilic substituents for membrane permeability.
  • The azetidine ring’s strain could reduce metabolic stability compared to the more flexible isopentyl chain in , necessitating formulation optimization .
Antimicrobial Activity:
  • However, the azetidine group’s impact on efficacy remains unverified.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.